Bis(3-amino-4-fluorophenyl)methanone
Overview
Description
Bis(3-amino-4-fluorophenyl)methanone: is an organic compound with the molecular formula C13H10F2N2O It is a derivative of benzophenone, where the phenyl groups are substituted with amino and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-amino-4-fluorophenyl)methanone typically involves the reaction of 3-amino-4-fluorobenzoyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(3-amino-4-fluorophenyl)methanone can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(3-amino-4-fluorophenyl)methanone is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorine and amino substitutions on biological activity. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Bis(3-amino-4-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for its targets. The amino groups can participate in hydrogen bonding and other interactions, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Bis(4-fluorophenyl)methanone: Similar structure but lacks the amino groups.
Bis(3-amino-4-chlorophenyl)methanone: Similar structure with chlorine instead of fluorine.
Bis(3-amino-4-methylphenyl)methanone: Similar structure with a methyl group instead of fluorine.
Uniqueness: Bis(3-amino-4-fluorophenyl)methanone is unique due to the presence of both amino and fluorine groups. This combination can enhance its reactivity and biological activity compared to similar compounds. The fluorine atoms can increase the compound’s lipophilicity and metabolic stability, while the amino groups can enhance its solubility and ability to form hydrogen bonds.
Properties
IUPAC Name |
bis(3-amino-4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQYYSIANBCJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595623 | |
Record name | Bis(3-amino-4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148209-29-4 | |
Record name | Bis(3-amino-4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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